Methotrexate Hydrate

Solid-state characterization Polymorphism Pre-formulation

Procure the thermodynamically stable trihydrate pseudopolymorph to eliminate experimental variability caused by amorphous or partially crystalline material. This hydrate form provides definitive XRPD crystalline identity (peaks at 2θ 7.6° and 9.2°), USP-compliant purity (98.0–102.0% anhydrous basis), and consistent DHFR inhibition (IC₅₀ 4.734 nM), avoiding confounding potency loss from 7‑OH‑MTX impurities (≤0.5% single impurity). Essential for reproducible analytical method validation, comparative dissolution studies, and antitumor research.

Molecular Formula C20H22N8O5.xH2O
Molecular Weight 0
CAS No. 19590-50-2
Cat. No. B1165585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate Hydrate
CAS19590-50-2
Molecular FormulaC20H22N8O5.xH2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methotrexate Hydrate (CAS 133073-73-1) for Research Procurement: Product Identity and Specification Baseline


Methotrexate hydrate (CAS 133073-73-1) is the hydrated crystalline form of methotrexate, a folate analog and potent dihydrofolate reductase (DHFR) inhibitor . This compound exists as a tetragonal crystalline pseudopolymorph containing water of crystallization within its crystal lattice, distinguishing it from the anhydrous base (CAS 59-05-2) [1]. Commercial methotrexate hydrate is supplied as a yellow to orange-brown crystalline powder with a melting point range of 185–204 °C and specific optical rotation [α]/D of +21.0±2.0° (c=1, in 5% sodium carbonate) . The hydrate form serves as a defined, stable solid-state reference material suitable for analytical method development, DHFR inhibition studies, and antitumor research applications .

Why Methotrexate Hydrate Cannot Be Arbitrarily Substituted with Anhydrous Methotrexate or Alternative Solid Forms in Research Applications


Methotrexate exists in multiple solid-state forms including anhydrous base, trihydrate, various solvatomorphs, and amorphous powder, each exhibiting distinct physicochemical properties that directly impact experimental reproducibility [1]. The hydrate form (trihydrate) represents the thermodynamically stable pseudopolymorph under ambient conditions; commercial anhydrous or partially crystalline powders spontaneously revert to this hydrate upon prolonged standing in contact with water [2]. Furthermore, amorphous methotrexate, while offering higher initial aqueous solubility, lacks the defined crystal lattice and batch-to-batch consistency required for precise analytical quantification [3]. Procurement of the specified hydrate form—rather than an undefined solid form—ensures traceable crystalline identity via characteristic XRPD diffraction peaks at 2θ of 7.6° and 9.2°, and defined thermal behavior verified by DSC/TGA [4].

Quantitative Differentiation Evidence for Methotrexate Hydrate: Head-to-Head and Cross-Study Comparison Data


Crystalline Hydrate vs. Amorphous Powder: Thermodynamic Stability and Aqueous Solubility Behavior

Methotrexate hydrate (trihydrate) is the thermodynamically stable pseudopolymorph that commercial powders revert to upon prolonged aqueous contact, whereas amorphous methotrexate remains in its high-energy, non-crystalline state even after 100 hours of water exposure [1]. This difference in solid-state stability directly governs experimental reproducibility in dissolution and formulation studies. The originally supplied commercial powder (partially crystalline) yields higher initial aqueous concentrations but converts to the stable hydrate over time [2].

Solid-state characterization Polymorphism Pre-formulation

Methotrexate vs. Aminopterin: Species-Specific DHFR Inhibition Selectivity

Methotrexate exhibits substantially greater inhibitory potency against human dihydrofolate reductase (DHFR) compared to aminopterin, its close structural analog lacking the N10-methyl group. In a direct head-to-head enzymatic assay, methotrexate demonstrated an IC50 of 4.734 ± 0.569 nM against human DHFR, whereas aminopterin required a 53.4-fold higher concentration (IC50 = 253 ± 16.3 nM) to achieve equivalent inhibition [1]. This differential selectivity is reversed for certain non-human DHFR isoforms, underscoring the importance of compound selection based on experimental species context.

Enzyme inhibition Antifolate selectivity DHFR assay

Parent Compound vs. Major Metabolite 7-Hydroxy-Methotrexate: DHFR Inhibitory Potency and Toxicological Relevance

Methotrexate hydrate serves as the parent reference compound against which the activity of its major hepatic metabolite, 7-hydroxy-methotrexate (7-OH-MTX), is quantitatively benchmarked. 7-OH-MTX is 200-fold less potent than methotrexate as an inhibitor of mammalian dihydrofolate reductase [1]. Despite this reduced potency, 7-OH-MTX exhibits very limited aqueous solubility and contributes to the renal toxicity observed in high-dose methotrexate regimens (>50 mg/kg) [2]. In rat adjuvant-induced arthritis models, methotrexate was 8-fold more efficacious than 7-OH-MTX [3].

Drug metabolism Metabolite profiling Toxicity studies

Methotrexate Hydrate Analytical Purity: Vendor Specification Comparison for Research-Grade Material

Commercially available methotrexate hydrate is supplied with defined purity specifications that vary by vendor grade, enabling researchers to select appropriate material based on application requirements. Sigma-Aldrich offers pharmaceutical secondary standard grade with assay ≥99.0% (sum of enantiomers, HPLC), sulfated ash ≤0.1%, and optical rotation [α]/D +21.0±2.0° [1]. Alternative research-grade suppliers provide material at ≥98% (HPLC) with melting point >190°C . The USP monograph specifies an acceptance range of 98.0–102.0% calculated on the anhydrous basis, with total impurities not exceeding 2.0% and no single impurity >0.5% [2].

Analytical chemistry Reference standards Quality control

Solid-State Identity Verification: XRPD Diffraction Signature of Methotrexate Trihydrate

Methotrexate hydrate (trihydrate) exhibits characteristic X-ray powder diffraction (XRPD) peaks that enable unambiguous differentiation from anhydrous base, amorphous forms, and other solvatomorphs. The trihydrate form displays well-defined diffraction peaks at 2θ of 7.6° and 9.2°, which serve as diagnostic markers for crystalline identity confirmation [1]. These peaks are absent or shifted in partially crystalline commercial powders and amorphous preparations, providing a quantitative basis for solid-state quality verification upon material receipt [2]. The tetragonal crystalline habit of the stable hydrate pseudopolymorph yields a reproducible diffraction pattern distinct from forms obtained via crystallization from alternative solvents (e.g., acetonitrile solvate hydrate, DMF solvate) [3].

X-ray powder diffraction Polymorph identification Material characterization

Optimal Research and Procurement Application Scenarios for Methotrexate Hydrate Based on Quantitative Differentiation Evidence


Analytical Method Development and Validation Requiring Pharmacopeial Traceability

Methotrexate hydrate that meets USP testing specifications (assay 98.0–102.0% on anhydrous basis; total impurities ≤2.0%; single impurity ≤0.5%) is the required reference standard for HPLC method development, system suitability testing, and analytical method validation in pharmaceutical quality control laboratories [1]. The defined crystalline trihydrate form, verifiable by characteristic XRPD peaks at 2θ 7.6° and 9.2°, ensures consistent solid-state identity across method transfer and inter-laboratory comparisons [2].

Human DHFR Inhibition Studies Requiring Species-Appropriate Target Engagement

For research involving human dihydrofolate reductase or human cell lines, methotrexate hydrate provides quantifiably superior target inhibition (IC50 = 4.734 nM against human DHFR) compared to the close analog aminopterin (IC50 = 253 nM, a 53.4-fold difference) [3]. Procurement of high-purity methotrexate hydrate with verified identity ensures that observed inhibitory effects are attributable to the parent compound rather than less potent metabolites such as 7-OH-MTX (200-fold reduced DHFR inhibition) [4].

Solid-State Formulation and Pre-formulation Studies Requiring Defined Polymorph Identity

Methotrexate hydrate (trihydrate) represents the thermodynamically stable pseudopolymorph under ambient conditions and serves as the appropriate reference solid form for comparative dissolution, stability, and formulation development studies [5]. Unlike amorphous powder (which remains non-crystalline for ≥100 h in water) or partially crystalline commercial material (which spontaneously converts to hydrate), the defined crystalline hydrate provides batch-to-batch solid-state reproducibility essential for establishing meaningful solubility-dissolution correlations and for validating manufacturing process consistency [6].

Metabolite-Interference Studies in High-Dose Pharmacology Models

In high-dose methotrexate pharmacological studies (>50 mg/kg in preclinical models), the parent compound methotrexate hydrate must be procured with certified low levels of 7-hydroxy-methotrexate impurity to avoid confounding toxicity and efficacy assessments [7]. Given that 7-OH-MTX is 200-fold less potent as a DHFR inhibitor yet contributes to renal toxicity due to limited aqueous solubility, procurement of material meeting USP impurity specifications (no single impurity >0.5%) ensures that observed toxicity profiles accurately reflect parent compound pharmacology [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methotrexate Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.